1-(3-Bromo-4,5-diethoxyphenyl)methanamine
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Overview
Description
1-(3-Bromo-4,5-diethoxyphenyl)methanamine is an organic compound with the molecular formula C11H16BrNO2 It is a derivative of phenylmethanamine, where the phenyl ring is substituted with bromine and ethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-4,5-diethoxyphenyl)methanamine typically involves the bromination of 4,5-diethoxyphenylmethanamine. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. The general steps include:
Bromination: 4,5-diethoxyphenylmethanamine is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Purification: The reaction mixture is purified using techniques such as recrystallization or column chromatography to isolate the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-4,5-diethoxyphenyl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding aldehydes or ketones, and reduction to form amines or alcohols.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of derivatives with different functional groups.
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
1-(3-Bromo-4,5-diethoxyphenyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4,5-diethoxyphenyl)methanamine involves its interaction with specific molecular targets. The bromine and ethoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3-Bromo-4,5-dimethoxyphenyl)methanamine: Similar structure but with methoxy groups instead of ethoxy.
1-(3-Bromo-4,5-diethoxyphenyl)-N-(4-methoxybenzyl)methanamine: A derivative with an additional methoxybenzyl group.
Uniqueness: 1-(3-Bromo-4,5-diethoxyphenyl)methanamine is unique due to the presence of both bromine and ethoxy groups, which confer specific chemical and biological properties
Properties
CAS No. |
937597-23-4 |
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Molecular Formula |
C11H16BrNO2 |
Molecular Weight |
274.15 g/mol |
IUPAC Name |
(3-bromo-4,5-diethoxyphenyl)methanamine |
InChI |
InChI=1S/C11H16BrNO2/c1-3-14-10-6-8(7-13)5-9(12)11(10)15-4-2/h5-6H,3-4,7,13H2,1-2H3 |
InChI Key |
XCDLHBFYXQXZPY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CN)Br)OCC |
Origin of Product |
United States |
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